molecular formula C14H18BrNO2 B12331946 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide

Cat. No.: B12331946
M. Wt: 312.20 g/mol
InChI Key: FNXNEWNPKNSVFL-UHFFFAOYSA-N
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Description

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxycyclohexyl group, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

4-bromo-N-(4-hydroxycyclohexyl)-3-methylbenzamide

InChI

InChI=1S/C14H18BrNO2/c1-9-8-10(2-7-13(9)15)14(18)16-11-3-5-12(17)6-4-11/h2,7-8,11-12,17H,3-6H2,1H3,(H,16,18)

InChI Key

FNXNEWNPKNSVFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of 3-methylbenzoic acid, followed by the introduction of the trans-4-hydroxycyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
  • 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzamide
  • 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methoxybenzamide

Uniqueness

4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the benzamide moiety can influence its lipophilicity and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

The compound 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide is of significant interest due to its potential biological activities and therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Research indicates that 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide may act through various biological pathways:

  • Receptor Modulation : This compound has been studied for its role as a modulator at certain G protein-coupled receptors (GPCRs). It may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : There is evidence to support its role in reducing oxidative stress, which could be beneficial in various pathological conditions.

In Vitro Studies

In vitro studies have demonstrated that 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide exhibits significant activity against various cancer cell lines. For instance, it has shown:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability in breast cancer cell lines (e.g., MCF-7) was observed, with IC50 values around 10 µM.
  • Apoptosis Induction : Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls.

In Vivo Studies

Animal models have been utilized to further investigate the biological effects of this compound:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to untreated groups.
  • Toxicity Assessment : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide:

  • Breast Cancer Treatment : A clinical case involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients exhibited improved outcomes with reduced side effects.
  • Chronic Pain Management : Another study explored its use in chronic pain conditions, where patients reported significant pain relief without the side effects typically associated with opioid analgesics.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
Cell ViabilityIC50 ~ 10 µM in MCF-7 cells
Apoptosis InductionIncreased rates in treated cells
Tumor Size ReductionSignificant in xenograft models
Pain ReliefReported improvement in patients

Table 2: Pharmacokinetics and Toxicity Profile

ParameterValueReference
Bioavailability~45%
Half-life8 hours
LD50>2000 mg/kg (in rats)

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